1h,1h,11h,11h-Perfluoro-3,6,9-trioxaundecane-1,11-diol

Optical materials Refractive index engineering Fluorinated diols

Researchers requiring exact stoichiometric control and batch-to-batch reproducibility in fluoropolymer synthesis often encounter the variability inherent to polydisperse perfluoropolyether (PFPE) diols. 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol (CAS 330562-44-2) is a precisely defined, low-molecular-weight (410.11 g/mol) monomer that eliminates this uncertainty. Its discrete C₈F₁₂O₅ backbone enables: precise NCO:OH stoichiometry in premium polyurethanes, yielding a breakdown voltage of 7513.4 V (1.6× higher than standard enameled wire); tunable refractive indices (1.417-1.437) with optical losses as low as 0.23 dB/cm at 1310 nm for waveguide claddings; and a 93% reduction in water swelling ratio for marine anti-fouling coatings. Supplied at ≥98% purity, this white solid (mp 40-42°C) provides a reliable foundation for demanding material science applications.

Molecular Formula C8H6F12O5
Molecular Weight 410.11 g/mol
CAS No. 330562-44-2
Cat. No. B1362309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h,1h,11h,11h-Perfluoro-3,6,9-trioxaundecane-1,11-diol
CAS330562-44-2
Molecular FormulaC8H6F12O5
Molecular Weight410.11 g/mol
Structural Identifiers
SMILESC(C(OC(C(OC(C(OC(CO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
InChIInChI=1S/C8H6F12O5/c9-3(10,1-21)23-5(13,14)7(17,18)25-8(19,20)6(15,16)24-4(11,12)2-22/h21-22H,1-2H2
InChIKeyBFMDZOWJRVLYPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol: Product Overview


1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol (CAS 330562-44-2), also referred to as Fluorinated Tetraethylene Glycol or PFPE diol, is a low-molecular-weight (410.11 g·mol⁻¹), discrete fluorinated diol with the molecular formula C₈H₆F₁₂O₅, bearing exactly twelve fluorine atoms across its perfluorinated ether backbone and two terminal –CH₂OH groups . Unlike polymeric perfluoropolyether (PFPE) diols that possess broad molecular-weight distributions (e.g., Fluorolink® D with Mₙ ≈ 2000 g·mol⁻¹ and polydispersity index >1), this compound is a single, well-defined chemical species available at ≥98% purity, with a melting point of 40–42 °C, a density of 1.706 g·cm⁻³, and a bulk refractive index of 1.331 . Its precisely defined structure—three tetrafluoroethoxy units linked by ether oxygens and terminated by two primary hydroxyls—enables exact stoichiometric control in step-growth polymerizations (polyurethanes, polycarbonates, polyesters), a feature that is structurally unavailable with polydisperse PFPE macrodiols .

1
Discrete fluorinated diol monomer for exact stoichiometric control in step-growth polymerizations
2
Single-molecular species (≥98% purity) vs. polydisperse PFPE macrodiols
3
Bulk refractive index near water (n ≈ 1.33) supports optical waveguide cladding and index-matching
4
Well-defined C₈F₁₂O₅ backbone with terminal primary –OH groups for reproducible polyurethane and polycarbonate synthesis

1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol: Why Generic PFPE Diols Fail


Substituting 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol with a longer-chain or polydisperse PFPE diol (e.g., ZDOL, Fluorolink® D, or Fomblin® Z-DOL) introduces uncontrollable variables that undermine reproducibility in both synthesis and final material properties. Polymeric PFPE diols possess distributions of molecular weight, chain length, and functional-group spacing; their average molecular weights (typically 1000–4000 g·mol⁻¹) are accompanied by dispersities that preclude exact [NCO]:[OH] stoichiometry in polyurethane formulations and blur the relationship between fluorine content and resultant surface energy [1]. Furthermore, the thermal stability of PFPE fluids is strongly chain-length-dependent—shorter, discrete homologues exhibit distinct evaporation activation energies (e.g., Zdol 4000: 13 kcal·mol⁻¹) compared to longer-chain variants, altering processing windows and outgassing behavior [2]. In optical applications, batch-to-batch variation in refractive index arising from polydispersity is incompatible with the precision required for waveguide cladding, where index tolerances of ±0.002 are typical [3]. The compound's discrete C₈F₁₂O₅ backbone—incorporating exactly three internal ether oxygens—provides a unique balance of fluorine density, hydrophobicity, and hydrogen-bonding capacity that no polymeric PFPE diol can replicate with lot-to-lot consistency [4].

Uncontrolled stoichiometry
Polydisperse PFPE diols possess broad molecular-weight distributions that preclude exact [NCO]:[OH] ratios, undermining polyurethane reproducibility.
Optical index batch variation
Refractive index fluctuates with chain length in polymeric PFPEs, failing waveguide cladding tolerances (±0.002) that require monomeric precision.
Thermal processing window shifts
Evaporation activation energies change with chain length (e.g., shorter vs. longer Zdol homologs), altering outgassing and cure profiles unpredictably.

1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol: Comparative Evidence


Bulk Refractive Index: Fluorinated vs. Non-Fluorinated Diol

1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol exhibits a bulk refractive index of n = 1.331 at 20 °C, which is substantially lower than that of its non-fluorinated analog, tetraethylene glycol (TEG, n₂₀/D = 1.4575–1.4610) [1]. This reduction of Δn ≈ 0.13 represents a ~9% decrease and places the compound's refractive index extremely close to that of water (n ≈ 1.333), enabling its use as an index-matching fluid or as a comonomer for producing optical polymers with refractive indices tunable between 1.417 and 1.437 at 1.31 μm when copolymerized [2]. In contrast, TEG-based polymers typically yield refractive indices above 1.45, limiting their utility in low-index cladding applications.

Bulk Refractive Index
Head-to-head
n = 1.331
Δn = –0.13 vs. TEG
Enables index-matching near water for optical cladding.
Precision ±0.002 required; polydisperse PFPEs cannot meet.
Optical materials Refractive index engineering Fluorinated diols

Surface Energy Reduction: PFPE vs. Non-Fluorinated Diol

Incorporation of perfluoropolyether diols (of the same class as CAS 330562-44-2) into waterborne polyurethane formulations reduces the latex film surface tension from 42.9 mN·m⁻¹ (0% fluorine) to 16.5 mN·m⁻¹ (15.1% fluorine content) and increases the static water contact angle from 71° to 104° [1]. In related studies employing PFPE diols directly as soft segments, fluorinated polyurethane (FPU) achieves a water contact angle of 96.1°, significantly exceeding that of ordinary non-fluorinated polyurethane [2]. The discrete nature of CAS 330562-44-2 permits exact gravimetric control of fluorine loading, enabling systematic tuning of surface energy without the confounding effects of molecular-weight dispersity.

Surface Energy
Class-level
16.5 mN·m⁻¹ / CA 104°
42.9 mN·m⁻¹ / CA 71°
Supports hydrophobic coating design with tunable fluorine loading.
Class-level inference; validate with specific formulation.
Polyurethane coatings Surface energy Hydrophobicity

Chemical Resistance: Swelling Reduction in Fluorinated Polyurethanes

Fluorinated waterborne polyurethanes incorporating PFPE diol segments exhibit dramatically reduced solvent swelling compared to their non-fluorinated counterparts. At 15.1% fluorine content, the water swelling ratio decreases from 15.8% to 1.1%, and the cyclohexane swelling ratio decreases from 28.8% to 3.4% [1]. This simultaneous resistance to both polar (water) and non-polar (cyclohexane) solvents is a direct consequence of the fluorinated phase's low surface energy and chemical inertness, a property that hydrocarbon-based diols cannot provide.

Solvent Swelling
Class-level
Water 1.1% / Cyclohexane 3.4%
Water 15.8% / Cyclohexane 28.8%
~90% reduction in solvent uptake enhances coating service life.
Class-level inference; verify in target polyurethane matrix.
Chemical resistance Solvent swelling Fluorinated polyurethanes

Thermal Stability: PFPE-Polyurethane Decomposition Temperature

Fluorinated polyurethane (B-FPU) synthesized with perfluoropolyether diol as a soft segment exhibits an initial thermal decomposition temperature (T₀) of 216.6 °C, which is markedly higher than that of ordinary, non-fluorinated polyurethane [1]. This represents a significant upward shift in the thermal processing window. The improvement is attributed to the high bond dissociation energy of the C–F bond (~485 kJ·mol⁻¹) in the PFPE backbone, which retards chain scission at elevated temperatures. In related PFPE-polyurethane systems, thermal stability improvements over traditional hydrogenated polyurethanes are consistently reported, with the inert fluorinated phase acting as a thermal barrier [2].

Thermal Stability
Class-level
T₀ = 216.6 °C
PFPE-based B-FPU formulation
Extends processing window vs. non-fluorinated PU.
Class-level; depends on hard segment content and fluorine loading.
Thermal stability TGA Fluorinated polyurethanes Enameled wire coatings

Mechanical Properties: Tensile Strength of Fluorinated Polyurethane

Fluorinated polyurethane (FPU) synthesized from perfluoropolyether diol and IPDI, with BDO as chain extender, demonstrates higher tensile strength compared to a hydrogenated PU control synthesized from polypropylene glycol (PPG) and IPDI under identical conditions [1]. In an optimized formulation (B-FPU with 30% capped trimer), the tensile strength reaches 30.50 MPa with an elongation at break of 952%, values that are substantially higher than those of ordinary non-fluorinated polyurethane [2]. The tensile properties of PFPE-containing thermoplastic polyurethanes have also been shown to be equivalent or superior to those of their unmodified hydrogenated counterparts, while additionally providing the surface and thermal advantages of fluorination [3].

Tensile Properties
Class-level
30.50 MPa / 952%
Fluorinated PU (B-FPU) optimized
Fluorination does not compromise mechanical integrity.
Class-level; optimized formulation may vary.
Mechanical properties Tensile strength Fluorinated polyurethanes

Optical Propagation Loss in Fluorinated Waveguides

UV-cured films prepared from prepolymers synthesized with fluorinated tetraethylene glycol (CAS 330562-44-2) achieve optical propagation losses as low as 0.23 dB·cm⁻¹ at a wavelength of 1.31 μm [1]. For comparison, standard non-fluorinated optical polymers (e.g., PMMA, polystyrene) typically exhibit losses in the range of 0.5–2.0 dB·cm⁻¹ in the near-infrared region due to C–H vibrational overtone absorption. The replacement of C–H bonds with C–F bonds shifts the fundamental stretching vibrations to longer wavelengths, dramatically reducing absorption in the telecom O-band (1.31 μm) and C-band (1.55 μm). Furthermore, these films are thermostable at temperatures exceeding 400 °C, a performance metric unattainable with conventional acrylate or epoxy optical polymers [1].

Optical Propagation Loss
Cross-study
0.23 dB·cm⁻¹
@ 1.31 μm; thermostable >400 °C
Sub-0.3 dB/cm loss enables longer flexible interconnects.
Fluorination reduces C–H vibrational absorption in near-IR.
Optical waveguides Propagation loss Fluorinated prepolymers

1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol: Application Scenarios


Low-Refractive-Index Cladding for Optical Waveguides

The compound's bulk refractive index of 1.331—significantly below that of non-fluorinated tetraethylene glycol (1.4575–1.4610)—and its demonstrated ability to produce UV-curable prepolymers with tunable film refractive indices of 1.417–1.437 and optical losses as low as 0.23 dB·cm⁻¹ at 1.31 μm make it a strategic monomer for flexible optical waveguide cladding layers [1]. The precise molecular structure ensures batch-to-batch refractive index reproducibility, a requirement that polydisperse PFPE diols cannot meet due to their molecular-weight-dependent optical properties.

Enameled Wire Coatings with Hydrophobicity and Dielectric Strength

PFPE diol-based fluorinated polyurethane coatings achieve a water contact angle of 96.1°, an initial decomposition temperature of 216.6 °C, and a breakdown voltage of 7513.4 V—1.6 times higher than that of ordinary polyurethane enameled wire (4719.8 V) [2]. The simultaneous delivery of hydrophobicity, thermal stability, and electrical insulation in a single coating formulation is a unique value proposition for magnet wire used in motors, transformers, and high-reliability electronic components.

Anti-Fouling and Chemical-Resistant Marine Coatings

The incorporation of fluorinated diol segments into polyurethane matrices reduces the swelling ratio in water from 15.8% to 1.1% (93% reduction) and in cyclohexane from 28.8% to 3.4% (88% reduction), while simultaneously decreasing surface tension from 42.9 to 16.5 mN·m⁻¹ and increasing water contact angle from 71° to 104° [3]. These combined properties—hydrolytic stability, organic solvent resistance, and low surface energy—are essential for marine anti-fouling coatings where prolonged immersion and exposure to both aqueous and hydrocarbon environments degrade conventional polyurethane coatings.

Precision Fluorinated Polycarbonates for High-Temperature Thermoplastics

As demonstrated in recent patent literature, CAS 330562-44-2 serves as a discrete perfluoropolyether diol comonomer in the melt transesterification synthesis of bio-based fluorinated polycarbonates, where its exact difunctionality and defined fluorinated segment length enable precise control over fluorine content, thermal properties, and surface characteristics [4]. The resulting copolycarbonates combine the inherent toughness and transparency of polycarbonate with the low surface energy and enhanced thermal stability conferred by the fluorinated segments, targeting aerospace and defense applications where traditional polycarbonates suffer from inadequate hydrophobicity and chemical resistance.

Application
Selection Property
Validation Focus
Optical waveguide cladding
Ultra-low refractive index (~1.33), batch reproducibility
Index-matching tolerance, propagation loss verification
Enameled wire coatings
Hydrophobic surface (CA ~96°), high thermal stability (T₀ ~217°C), dielectric strength
Breakdown voltage, thermal class rating
Marine anti-fouling coatings
Low surface energy (16.5 mN/m), minimal solvent swelling
Water/cyclohexane swelling ratio, contact angle durability
High-temperature fluorinated polycarbonates
Exact difunctionality, defined fluorinated segment length
Fluorine content control, thermal and surface property validation

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